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molecular formula C12H20O4 B1581792 2-Ethylhexyl hydrogen maleate CAS No. 7423-42-9

2-Ethylhexyl hydrogen maleate

Cat. No. B1581792
M. Wt: 228.28 g/mol
InChI Key: IQBLWPLYPNOTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCCCC(CC)COC(=O)C=CC(=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[CH:3]([CH2:4][O:5][C:6]([CH:7]=[CH:8][C:9](=[O:10])[O-:11])=[O:12])[CH2:13][CH2:14][CH2:15][CH3:16].[Cl:17][P:18]([Cl:19])([Cl:20])([Cl:21])[Cl:22]>>[CH2:1]([CH3:2])[CH:3]([CH2:4][O:5][C:6]([CH:7]=[CH:8][C:9](=[O:10])[OH:11])=[O:12])[CH2:13][CH2:14][CH2:15][CH3:16].[Cl-:17]

Inputs

Step One
Name
CCCCC(CC)COC(=O)C=CC(=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCC(CC)COC(=O)C=CC(=O)[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClP(Cl)(Cl)(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
CCCCC(CC)COC(=O)C=CC(=O)O
Name
Type
product
Smiles
[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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